molecular formula C10H19N3O3 B1352119 Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 411238-88-5

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1352119
CAS No.: 411238-88-5
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-UHFFFAOYSA-N
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Description

Structural Characterization of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound incorporates a sophisticated arrangement of functional groups that creates multiple sites for stereochemical variation and conformational flexibility. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN, which illustrates the connectivity pattern between the pyrrolidine ring system and the pendant functional groups. The International Chemical Identifier key HFMHEXPZANOFSL-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.

The stereochemical complexity arises from the presence of multiple chiral centers and conformationally flexible bonds throughout the molecule. The pyrrolidine ring itself can adopt various puckered conformations, while the hydrazinecarbonyl substituent introduces additional degrees of freedom through rotational isomerism around the carbonyl-nitrogen bonds. The tert-butyl ester group, while providing steric bulk, also contributes to the overall three-dimensional molecular shape through its tetrahedral geometry around the quaternary carbon center.

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring system in this compound exhibits characteristic five-membered ring flexibility, with the geometry capable of occupying various envelope and twisted conformations. The particular conformation adopted by the pyrrolidine ring can be described using pseudorotation parameters, specifically the phase angle and the maximum puckering amplitude. The phase angle, which can range from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring from planarity, typically ranging from 35° to 45°.

Research on related pyrrolidine nucleotide analogs has demonstrated that substitution patterns significantly influence ring conformation preferences. The presence of the hydrazinecarbonyl group at the 3-position and the tert-butyloxycarbonyl group at the nitrogen atom would be expected to create specific steric and electronic effects that bias the conformational equilibrium toward particular envelope or twisted arrangements. The conformational analysis using experimental vicinal proton-proton scalar coupling constants, combined with pseudorotation-based computational programs, provides valuable insights into the preferred conformational states and their relative populations in solution.

The pseudorotation maps reveal how substitution affects the pyrrolidine ring conformation, with different substituents leading to preferential occupation of specific conformational regions. For compounds with multiple substituents on the pyrrolidine ring, steric hindrance between substituents can significantly shift the conformational equilibrium, potentially favoring conformations where bulky groups adopt pseudo-equatorial positions to minimize unfavorable interactions.

Hydrazinecarbonyl Functional Group Reactivity

The hydrazinecarbonyl functional group in this compound represents a highly reactive chemical moiety with distinctive nucleophilic and electrophilic characteristics. This functional group contains a carbonyl carbon directly bonded to a hydrazine nitrogen, creating a system with unique electronic properties and reaction pathways. The hydrazide functionality exhibits particular reactivity toward aldehydes and ketones, forming hydrazone bonds through nucleophilic addition-elimination mechanisms.

Under physiological conditions, hydrazides demonstrate the ability to react with reactive carbonyl-containing biomolecules at pH values ranging from 5 to 7. The hydrazone bond formation represents a considerably more stable linkage compared to simple Schiff bases formed with primary amines, making hydrazide derivatives valuable for bioconjugation applications. The stability of the hydrazone linkage can be further enhanced through reductive amination using sodium cyanoborohydride, which converts the double bond to a more stable secondary amine bond.

The reaction mechanism for hydrazide-carbonyl interactions involves initial nucleophilic attack by the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond of the hydrazone product. This reactivity pattern enables the hydrazinecarbonyl group to serve as a versatile chemical handle for molecular modification and conjugation reactions.

Tert-butyl Ester Protection Dynamics

The tert-butyl ester group in this compound functions as a protecting group for the carboxylic acid functionality, providing both steric protection and chemical stability under a wide range of reaction conditions. The tert-butyloxycarbonyl protecting group demonstrates remarkable resistance to basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, while remaining selectively removable under mild acidic conditions.

The protection mechanism involves the formation of a carbamate linkage between the nitrogen atom and the carbonyl carbon of the tert-butyloxycarbonate group. This protecting strategy is particularly valuable in multi-step synthetic sequences where the nitrogen functionality must be temporarily masked to prevent unwanted side reactions. The orthogonal nature of the tert-butyloxycarbonyl group with respect to other common protecting groups makes it an essential tool in complex synthetic planning.

The deprotection mechanism under acidic conditions involves protonation of the carbonyl oxygen, which triggers fragmentation to generate a stabilized tertiary carbocation through inductive effects. This carbocation subsequently undergoes deprotonation to form gaseous isobutene, driving the reaction to completion and facilitating product isolation. The mild acidic conditions required for deprotection, typically using trifluoroacetic acid or hydrochloric acid, ensure compatibility with other acid-stable functional groups within the molecule.

Crystallographic and Spectroscopic Elucidation

The comprehensive structural characterization of this compound requires integration of multiple analytical techniques, including crystallographic methods and various spectroscopic approaches. The molecular complexity arising from the multiple functional groups and conformational flexibility necessitates careful analysis using complementary techniques to obtain a complete picture of the three-dimensional structure and dynamic behavior in both solid and solution phases.

X-ray Diffraction Studies of Crystal Packing

While specific single-crystal X-ray diffraction data for this compound were not available in the search results, crystallographic studies of related pyrrolidine derivatives provide valuable insights into the expected packing patterns and intermolecular interactions. Pyrrolidine-containing compounds typically exhibit complex crystal packing arrangements stabilized by various weak intermolecular forces, including carbon-hydrogen to pi interactions and pi-pi stacking interactions.

Related structural studies have demonstrated that pyrrolidine derivatives often crystallize with multiple independent molecules in the asymmetric unit, reflecting the conformational flexibility of the five-membered ring system. The crystal packing arrangements are frequently characterized by hydrogen bonding networks involving the nitrogen and oxygen atoms of the carbamate and amide functional groups. The tert-butyl groups typically adopt conformations that minimize steric clashes while maximizing favorable van der Waals interactions with neighboring molecules.

The presence of the hydrazinecarbonyl group introduces additional hydrogen bonding capabilities through both the carbonyl oxygen and the terminal amino group of the hydrazine moiety. These functional groups can participate in both intra- and intermolecular hydrogen bonding patterns that significantly influence the overall crystal packing geometry and stability.

Nuclear Magnetic Resonance Spectral Assignment Challenges

The Nuclear Magnetic Resonance spectroscopic analysis of this compound presents several analytical challenges due to the conformational flexibility of the pyrrolidine ring and the potential for rotational isomerism around the carbamate bonds. The proton Nuclear Magnetic Resonance spectrum typically exhibits complex multipicity patterns arising from the overlapping signals of the pyrrolidine ring protons and the conformational exchange processes.

Studies of related pyrrolidine derivatives have shown that the Nuclear Magnetic Resonance spectra can be difficult to interpret due to numerous overlapping signals, particularly in the aliphatic region where the pyrrolidine ring protons and the tert-butyl group protons appear. The carbon-13 Nuclear Magnetic Resonance spectrum provides more resolved signals, with characteristic chemical shifts for the carbonyl carbons, the quaternary carbon of the tert-butyl group, and the various methylene and methine carbons of the pyrrolidine ring system.

The conformational dynamics of the pyrrolidine ring can be studied using variable-temperature Nuclear Magnetic Resonance experiments, which reveal the exchange processes between different ring conformations and provide thermodynamic parameters for the conformational equilibria. The coupling constants between vicinal protons on the pyrrolidine ring provide valuable information about the preferred conformations and their relative populations in solution.

Infrared Vibrational Modes of Key Functional Groups

The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes associated with the various functional groups present in the molecule. The carbonyl stretching vibrations of both the carbamate and hydrazide groups appear in the typical carbonyl region, with the exact frequencies depending on the electronic environment and hydrogen bonding interactions.

The hydrazine nitrogen-hydrogen stretching vibrations typically appear in the region around 3200-3400 wavenumbers, with the exact frequency and splitting pattern depending on the hydrogen bonding environment and the conformational state of the molecule. The symmetric and antisymmetric nitrogen-hydrogen stretching modes can often be resolved as separate bands, providing information about the local environment of the hydrazine functional group.

The carbon-hydrogen stretching vibrations of the pyrrolidine ring and the tert-butyl group appear in the typical aliphatic carbon-hydrogen stretching region around 2800-3000 wavenumbers. The carbon-nitrogen stretching vibrations and various deformation modes appear in the fingerprint region below 1500 wavenumbers, where the complex pattern of bands provides a unique spectroscopic signature for the compound.

The analysis of vibrational modes can be enhanced through comparison with computational predictions using density functional theory methods, which provide assignments for the observed bands and insights into the molecular structure and dynamics. The combination of experimental infrared spectroscopy with theoretical calculations enables detailed characterization of the molecular structure and conformational preferences.

Property Value Reference
Chemical Abstracts Service Number 411238-88-5
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.28 daltons
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
International Chemical Identifier Key HFMHEXPZANOFSL-UHFFFAOYSA-N
Purity (Commercial) >96%
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404986
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411238-88-5
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis of tert-butyl 3-oxopyrrolidine-1-carboxylate

One common approach involves the conversion of tert-butyl 3-oxopyrrolidine-1-carboxylate to the hydrazinecarbonyl derivative by reaction with hydrazine hydrate or hydrazine derivatives.

  • Reaction:
    tert-butyl 3-oxopyrrolidine-1-carboxylate + hydrazine hydrate → this compound

  • Conditions:

    • Solvent: Typically ethanol or methanol
    • Temperature: Reflux or mild heating (50-80°C)
    • Time: Several hours (4-12 h)
    • Molar ratio: Hydrazine in slight excess to ensure complete conversion
  • Mechanism:
    The ketone group at the 3-position undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate, which rearranges or is stabilized to the hydrazinecarbonyl product.

  • Purification:
    The product is isolated by crystallization or column chromatography, often yielding a white crystalline solid with high purity.

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) protecting group is introduced prior to hydrazinolysis to protect the pyrrolidine nitrogen. This is typically done by reacting pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • After hydrazinecarbonyl introduction, the Boc group remains intact, providing stability to the molecule.

Alternative Synthetic Routes

  • Amide coupling:
    Another method involves coupling tert-butyl pyrrolidine-1-carboxylate with hydrazinecarboxylic acid derivatives using peptide coupling reagents (e.g., EDCI, HATU) to form the hydrazinecarbonyl amide bond.

  • Use of activated esters:
    Activated esters of the pyrrolidine carboxylate can be reacted with hydrazine to form the hydrazide.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, or Dichloromethane Polar protic solvents favor hydrazinolysis
Temperature 50-80°C Reflux conditions improve yield
Reaction Time 4-12 hours Monitored by TLC or HPLC
Molar Ratio Hydrazine:substrate = 1.2:1 to 2:1 Excess hydrazine ensures complete reaction
Purification Method Crystallization, Column Chromatography Yields white crystalline product

Research Findings and Analytical Data

  • Yield: Reported yields range from 70% to 90% depending on reaction scale and purification method.
  • Purity: Typically >95% as confirmed by HPLC and NMR spectroscopy.
  • Characterization:
  • Stability: The compound is stable under inert atmosphere at 2-8°C and protected from light.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Hydrazinolysis tert-butyl 3-oxopyrrolidine-1-carboxylate Hydrazine hydrate, EtOH, reflux 75-85 Most common, straightforward
Amide coupling tert-butyl pyrrolidine-1-carboxylate + hydrazinecarboxylic acid EDCI/HATU, base, DCM 70-80 Requires coupling reagents
Activated ester reaction Activated tert-butyl pyrrolidine ester Hydrazine, mild heating 65-75 Alternative, less common

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The hydrazinecarbonyl moiety is known for its diverse biological activities, making tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate a candidate for drug development. Research indicates that derivatives of hydrazine compounds may exhibit:

  • Anticancer Properties : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, potentially affecting pathways like PI3K/Akt that are often dysregulated in cancers.
  • Neuroprotective Effects : Some studies suggest that hydrazine derivatives could be explored for their neuroprotective properties, particularly in neurodegenerative diseases.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, which could be beneficial in developing treatments for infectious diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for:

  • Functional Group Manipulation : The tert-butyl group acts as a protecting group for the amine, facilitating further chemical modifications at other sites within the molecule.
  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex structures by introducing various functionalities through the ester group.

Case Studies and Research Findings

Several studies have investigated the biological effects and synthetic utility of hydrazine derivatives:

Anticancer Activity

Research has highlighted that compounds similar to this compound can inhibit enzymes critical for cancer metabolism. For instance:

  • A study demonstrated that hydrazone derivatives exhibited significant anticancer activity by modulating cell signaling pathways related to tumor growth and metastasis.

Antimalarial Potential

Related hydrazone compounds have shown promise in antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests that pyrrolidine derivatives may also be explored for similar therapeutic effects against malaria.

Toxicity Assessments

In vivo studies on related compounds indicate minimal toxicity while providing therapeutic benefits. This favorable safety profile encourages further exploration of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)
  • Molecular Formula : C₂₃H₂₆BrN₂O₃
  • Key Features: Replaces the hydrazinecarbonyl group with a bromoisoquinolinyl-oxy substituent.
  • Applications: Intermediate in synthesizing isoquinoline derivatives for kinase inhibition studies. Achieved 50% yield in synthesis, suggesting moderate efficiency compared to the target compound’s straightforward preparation .
(cis)-tert-Butyl 3-ethyl-4-(2-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate
  • Molecular Formula: Not explicitly provided, but estimated to exceed 500 g/mol due to the tosyl-pyrrolopyrazine group.
  • Key Features : Incorporates an ethyl group at position 3 and a bulky tosyl-pyrrolopyrazine moiety.
  • Applications : Used in multi-step syntheses involving hydrogenation (Pd/C catalyst) to access bioactive heterocycles .
tert-Butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₈H₂₅NO₄
  • Key Features : Replaces hydrazinecarbonyl with a benzoyloxymethyl group (-CH₂OCOC₆H₅).
  • Applications : Demonstrated high synthetic efficiency (79% yield) via benzoylation, followed by deprotection to yield hydroxymethyl derivatives for further functionalization .

Core Structure Variants

(S)-tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (QZ-4668)
  • Key Features : Hydrazinecarbonyl group at position 2 instead of 3.
  • Implications : Altered stereoelectronic properties may influence binding affinity in drug-target interactions .
tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (QB-5733)
  • Key Features : Replaces the 5-membered pyrrolidine ring with a 4-membered azetidine.
  • Implications : Increased ring strain in azetidine may enhance reactivity but reduce stability compared to pyrrolidine derivatives .

Functional Group Analogues

tert-Butyl 4-{3-[(2-acetylhydrazinyl)carbonyl]pyridin-2-yl}piperazine-1-carboxylate
  • Key Features : Piperazine core instead of pyrrolidine, with an acetylated hydrazine group.
  • Applications : Used to synthesize oxadiazoles via cyclization, demonstrating versatility in heterocycle formation .
(S)-tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (BP 2699)
  • Key Features : Fused pyrrolopyrazole system with an isopropyl group.
  • Applications : Highlights the role of bicyclic frameworks in modulating bioactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference ID
Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate C₁₀H₁₉N₃O₃ 229.28 Hydrazinecarbonyl at position 3, Boc-protected Building block for heterocycles
(cis)-tert-Butyl 3-ethyl-4-(tosyl-pyrrolopyrazine-hydrazinecarbonyl) derivative Not provided ~500 (estimated) Tosyl-pyrrolopyrazine, ethyl substituent Intermediate for bioactive molecules
tert-Butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₅NO₄ 319.40 Benzoyloxymethyl substituent High-yield synthesis (79%)
(S)-tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate C₁₀H₁₉N₃O₃ 229.28 Hydrazinecarbonyl at position 2 Stereochemical variant for targeted drug design
tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate C₉H₁₇N₃O₃ 215.25 Azetidine core Reactivity studies due to ring strain

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s ≥95% purity and room-temperature stability contrast with lower yields (e.g., 50% for Compound 35 ), underscoring its reliability as an intermediate.
  • Functionalization Potential: The hydrazinecarbonyl group enables diverse derivatization, such as oxadiazole formation (e.g., via cyclization with acetyl chloride ).
  • Stereochemical Impact : Enantiomers like the (R)-isomer highlight the need for chiral resolution in drug development to optimize pharmacokinetics.
  • Structural Trade-offs : Azetidine derivatives offer enhanced reactivity but may compromise metabolic stability compared to pyrrolidine analogues.

Biological Activity

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 411238-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H19N3O3
  • Molar Mass : 229.28 g/mol
  • Density : 1.180 g/cm³ (predicted)
  • Boiling Point : 395.8 °C (predicted)
  • Flash Point : 193.1 °C
  • pKa : 13.04 (predicted)
  • Storage Conditions : Room temperature
  • Hazard Class : Irritant, harmful if swallowed .

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its hydrazine and pyrrolidine moieties, which are known to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including this compound, in cancer treatment. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth and proliferation.

A notable study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells. These compounds were shown to induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for further research into their mechanisms of action .

Antimicrobial Properties

Hydrazine derivatives have been reported to possess antimicrobial activities. Compounds structurally similar to this compound have shown effectiveness against bacterial and fungal pathogens. For instance, studies indicate that certain hydrazone derivatives can inhibit the growth of pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of the hydrazine group is critical for its bioactivity, as it facilitates interactions with biological targets. Variations in the alkyl groups attached to the pyrrolidine ring can modulate the compound's lipophilicity and receptor binding affinity.

Table: Summary of SAR Findings

ModificationEffect on Activity
Hydrazine Group PresenceEssential for anticancer activity
Alkyl Chain LengthAffects lipophilicity and absorption
Substituents on PyrrolidineModulates receptor binding affinity

Case Studies

  • Anticancer Efficacy :
    • A study investigated the effect of various hydrazone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting potential for synergistic effects in treatment protocols .
  • Antimicrobial Testing :
    • In vitro assays were conducted using this compound against common bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent .

Q & A

Q. What are the standard synthetic strategies for introducing the hydrazinecarbonyl group into tert-butyl-protected pyrrolidine derivatives?

Hydrazinecarbonyl groups can be introduced via nucleophilic acyl substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives with reactive carbonyl intermediates (e.g., activated esters or acid chlorides) may react with hydrazine under basic conditions. A related method involves using triethylamine as a base in dichloromethane at 0–20°C, as demonstrated in the synthesis of tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate .

Q. How can the tert-butyl carbamate (Boc) protecting group be selectively removed without affecting the hydrazinecarbonyl functionality?

The Boc group is acid-labile and can be cleaved using trifluoroacetic acid (TFA) in dichloromethane. For instance, deprotection of tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate with TFA achieved >80% yield without degrading the ester functionality .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR, ¹H and ¹³C) is critical for structural confirmation, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity. For example, NMR data (δ 1.44 ppm for tert-butyl protons) and HRMS were used to validate tert-butyl pyrrolidine derivatives .

Q. What are common side reactions during synthesis, and how are they mitigated?

Over-alkylation or hydrolysis of the hydrazinecarbonyl group may occur. Mitigation strategies include controlled stoichiometry, low temperatures (e.g., 0°C for acylations), and inert atmospheres. Ice-cooling was employed to suppress side reactions in a related synthesis .

Q. Which purification techniques are suitable for isolating this compound?

Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) effectively separates intermediates. Recrystallization may also be used for final purification, as demonstrated in the isolation of tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate with 79% yield .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing hydrazinecarbonyl groups under varying pH conditions?

Basic conditions (pH 8–10) favor nucleophilic attack by hydrazine. Optimizing equivalents of hydrazine and reaction time minimizes side products. For example, triethylamine in dichloromethane provided optimal yields in analogous acylation reactions .

Q. How does the steric environment of the pyrrolidine ring influence the reactivity of the hydrazinecarbonyl group?

The tert-butyl group introduces steric hindrance, potentially slowing reactions at the 3-position. Computational modeling (e.g., DFT) can predict regioselectivity in nucleophilic substitutions. Steric effects were noted in tert-butyl 3-(aminomethyl)pyrrolidine derivatives, where bulky groups reduced reaction rates at adjacent sites .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

Contradictory data may arise from impurities or diastereomers. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography clarify structural ambiguities. For example, unexpected peaks in tert-butyl pyrrolidine derivatives were resolved via NOESY experiments to confirm stereochemistry .

Q. How can computational tools predict reactivity in hydrazinecarbonyl derivatives?

Density functional theory (DFT) calculates transition states and activation energies for reactions like Suzuki-Miyaura couplings. Molecular docking studies may also predict interactions with biological targets. Boronic acid coupling reactions (e.g., in tert-butyl 3-phenylpyrrolidine derivatives) were guided by computational insights .

Q. What are the applications of this compound in designing enzyme inhibitors or receptor ligands?

The hydrazinecarbonyl group can act as a hydrogen-bond donor/acceptor, making it valuable in medicinal chemistry. For example, tert-butyl pyrrolidine derivatives are intermediates in synthesizing kinase inhibitors or GPCR ligands. Biological assays (e.g., IC₅₀ measurements) validate target interactions .

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